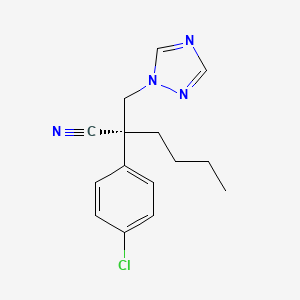

(R)-myclobutanil

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17ClN4 |

|---|---|

Molecular Weight |

288.77 g/mol |

IUPAC Name |

(2R)-2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile |

InChI |

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3/t15-/m0/s1 |

InChI Key |

HZJKXKUJVSEEFU-HNNXBMFYSA-N |

SMILES |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |

Isomeric SMILES |

CCCC[C@@](CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Biological Activity and Fungicidal Efficacy of R Myclobutanil

The two enantiomers of myclobutanil (B1676884) exhibit different levels of fungicidal activity. Research has demonstrated that (R)-myclobutanil generally possesses higher antifungal activity compared to (S)-myclobutanil and the racemic mixture. mdpi.com However, some studies have found little difference in the fungicidal activity between the enantiomers against certain pathogens like Fusarium verticillioides. nih.gov

In contrast to its fungicidal efficacy, the (S)-myclobutanil isomer has been observed to have a higher toxicity towards some non-target organisms. mdpi.com For instance, racemic myclobutanil showed greater toxicity to certain aquatic organisms than its individual enantiomers, suggesting a synergistic toxic effect. mdpi.com

Synthesis and Resolution Methodologies for R Myclobutanil

Strategies for Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. ethz.ch This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. ethz.chwilliams.edu

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, including agrochemicals. academie-sciences.fruclm.es This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a single enantiomer from a prochiral substrate. uclm.es The catalyst, being chiral itself, creates a diastereomeric transition state with the substrate, leading to the preferential formation of one enantiomer over the other. academie-sciences.fr

In the context of synthesizing chiral agrochemicals like (R)-myclobutanil, asymmetric hydrogenation is a particularly relevant technique. jst.go.jpuclm.es This process involves the addition of hydrogen to a prochiral precursor in the presence of a chiral transition metal complex, often containing ligands such as chiral phosphines. uclm.es The development of highly selective and efficient chiral catalysts is a key area of research, with the goal of achieving high yields and enantiomeric excess (e.e.). chiralpedia.comnih.gov While specific examples for the direct asymmetric catalytic synthesis of this compound are not extensively detailed in the provided search results, the principles of asymmetric catalysis are broadly applicable to the synthesis of chiral triazole fungicides. jst.go.jpacademie-sciences.fr

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. williams.edublogspot.com After the desired chiral center has been created, the auxiliary is removed, yielding the enantiomerically enriched product. ethz.chblogspot.com This method is advantageous due to its predictability and applicability to a wide range of substrates. williams.edu

The Evans aldol (B89426) reaction, which employs oxazolidinone auxiliaries, is a well-known example of a chiral auxiliary-controlled reaction. blogspot.com The auxiliary controls the geometry of the enolate and the facial selectivity of its addition to an aldehyde, leading to the formation of a specific diastereomer. blogspot.com While direct application to myclobutanil (B1676884) synthesis is not explicitly described, the principles can be adapted. For instance, a chiral auxiliary could be attached to a precursor molecule, followed by a diastereoselective reaction to introduce the chiral center found in myclobutanil. Subsequent removal of the auxiliary would then yield the desired (R)-enantiomer. The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. blogspot.comnumberanalytics.com

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. ethz.chenamine.net These compounds can serve as starting materials for the synthesis of more complex chiral molecules. ethz.ch This approach is efficient as the initial chirality is already present in the starting material. williams.edu

For the synthesis of this compound, a suitable starting material from the chiral pool would possess a stereocenter that can be elaborated into the final product structure. The synthesis would involve a series of chemical transformations that preserve the initial stereochemistry while building the rest of the myclobutanil molecule. This strategy is a cornerstone of asymmetric synthesis and is widely used in the pharmaceutical and agrochemical industries. williams.eduenamine.net

Chiral Auxiliary Methodologies in Myclobutanil Synthesis

Optical Resolution Techniques for Myclobutanil Racemates

Optical resolution is the process of separating a racemic mixture into its individual enantiomers. ethz.ch This is a common approach when enantioselective synthesis is not feasible or is less economical. bioduro.com

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. jst.go.jpukm.my This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. scispace.com

Several studies have successfully employed chiral HPLC for the enantioseparation of myclobutanil. researchgate.netacs.orgacs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. For instance, a cellulose tris(3,5-dimethylphenylcarbamate) column has been used to resolve myclobutanil enantiomers. acs.orgresearchgate.net The choice of mobile phase, which typically consists of a mixture of an alkane and an alcohol, is crucial for achieving optimal separation. scispace.com Other chromatographic techniques like cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) have also been investigated for the enantioseparation of myclobutanil. utm.myutm.my

| Chromatographic Method | Chiral Stationary Phase (CSP)/Selector | Mobile Phase/Buffer | Resolution (Rs) | Reference |

| Chiral HPLC | Chiralcel OD-RH | Acetonitrile-water (70/30, v/v) | Not Specified | researchgate.netacs.org |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Acetonitrile-0.1% formic acid solution (60:40, v/v) | Not Specified | acs.orgresearchgate.net |

| Chiral HPLC | Amylose-tris(3,5-dimethylphenylcarbamate) | n-hexane-isopropanol (95:5, v/v) | 5.73 | scispace.com |

| CD-MEKC | 30 mM HP-β-CD | 25 mM phosphate (B84403) buffer (pH 3.0), 50 mM SDS, 10% methanol (B129727), 5% acetonitrile (B52724) | 1.14 | utm.my |

Classical resolution via diastereomeric salt formation is a well-established method for separating enantiomers on a larger scale. bioduro.comadvanceseng.com This technique involves reacting the racemic mixture, which must contain an acidic or basic functional group, with a chiral resolving agent to form a pair of diastereomeric salts. advanceseng.comlibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.org After separation, the individual enantiomers are recovered by reversing the salt formation reaction. libretexts.org

While myclobutanil itself does not possess a readily available acidic or basic handle for direct salt formation, this method could be applied to a chiral precursor in its synthesis that does. bioduro.com The process involves screening different chiral resolving agents and solvents to find the optimal conditions for the crystallization of one diastereomeric salt, leaving the other in solution. bioduro.comunchainedlabs.com This method remains a preferred industrial approach for many chiral separations due to its scalability and cost-effectiveness. bioduro.com

Molecular and Cellular Mechanisms of Fungicidal Action of Myclobutanil

Sterol Demethylation Inhibition Pathway

The fungicidal activity of myclobutanil (B1676884) is rooted in its ability to disrupt the synthesis of ergosterol (B1671047), a sterol unique to fungi and essential for their membrane structure and function. mdpi.combdspublishing.com This disruption is achieved by targeting a key enzyme in the sterol biosynthesis pathway.

Interaction with Fungal Cytochrome P450 14α-Demethylase (CYP51/Erg11p)

The primary molecular target of myclobutanil is the fungal enzyme lanosterol (B1674476) 14α-demethylase, a member of the cytochrome P450 enzyme superfamily, encoded by the ERG11 or CYP51 gene. mdpi.comwikipedia.orgbdspublishing.com This enzyme is critical for the demethylation of lanosterol, a precursor to ergosterol. scbt.comebsco.com (R)-myclobutanil, through the nitrogen atom in its triazole ring, binds to the heme iron prosthetic group in the active site of CYP51. bdspublishing.comscience.gov This non-competitive binding action inhibits the enzyme's function, preventing the removal of the 14α-methyl group from sterol precursors. bdspublishing.comnih.govnih.gov The specificity of azole fungicides like myclobutanil for the fungal CYP51 over its host counterparts depends on the interactions between the fungicide's side-chains and the amino acids within the enzyme's protein structure. bdspublishing.com

Disruption of Ergosterol Biosynthesis in Fungal Membranes

By inhibiting CYP51, this compound effectively halts the production of ergosterol. ontosight.aiwikipedia.orgalliedmarketresearch.com Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, thickness, and permeability. mdpi.comresearchgate.netbdschapters.com The depletion of ergosterol from the fungal membrane is a primary consequence of myclobutanil's action. mdpi.comebsco.com This lack of ergosterol fundamentally compromises the structural and functional integrity of the cell membrane, leading to the inhibition of fungal growth and proliferation. plos.org

Downstream Cellular and Physiological Effects in Target Fungi

The inhibition of ergosterol biosynthesis by this compound triggers a cascade of detrimental effects within the fungal cell, ultimately leading to a fungistatic or fungicidal outcome.

Alterations in Fungal Cell Membrane Integrity and Permeability

The depletion of ergosterol significantly alters the physical properties of the fungal cell membrane. mdpi.comresearchgate.net The membrane loses its structural integrity and becomes more permeable. mdpi.comresearchgate.netnih.gov This increased permeability disrupts the cell's ability to maintain a stable internal environment, leading to the leakage of essential intracellular components and uncontrolled passage of external substances into the cell. nih.govjmb.or.kr This loss of selective permeability is a critical factor in the fungistatic effect of myclobutanil. mdpi.comresearchgate.net

Impact on Membrane-Associated Enzyme Activity in Fungi

Ergosterol is not only a structural component but also a modulator of the activity of various membrane-bound enzymes. mdpi.comresearchgate.net The disruption of the membrane's lipid environment due to ergosterol depletion adversely affects the function of these enzymes. mdpi.comresearchgate.netnih.gov For example, enzymes involved in nutrient transport and cell wall synthesis, which are embedded in the cell membrane, may become dysfunctional, further contributing to the inhibition of fungal growth.

Accumulation of Aberrant Sterol Precursors and Associated Fungistatic Effects

Table 1: Summary of this compound's Mechanism of Action

| Mechanism Component | Description | Key Fungal Target/Process | Consequence |

|---|---|---|---|

| Primary Action | Inhibition of a key enzyme in the sterol biosynthesis pathway. | Cytochrome P450 14α-demethylase (CYP51/Erg11p). mdpi.comwikipedia.orgbdspublishing.com | Halts the conversion of lanosterol to ergosterol. ebsco.com |

| Biochemical Effect | Blockage of the production of a vital membrane component. | Ergosterol biosynthesis. ontosight.aiwikipedia.orgalliedmarketresearch.com | Depletion of ergosterol in fungal cell membranes. mdpi.comebsco.com |

| Cellular Effect 1 | Compromised membrane structure and function. | Fungal cell membrane integrity and permeability. mdpi.comresearchgate.netnih.gov | Increased permeability and leakage of cellular contents. researchgate.netjmb.or.kr |

| Cellular Effect 2 | Disruption of enzymatic functions tied to the membrane. | Membrane-associated enzyme activity. mdpi.comresearchgate.netnih.gov | Impaired nutrient transport and cell wall synthesis. |

| Cellular Effect 3 | Buildup of harmful intermediate molecules. | Accumulation of 14α-methylated sterol precursors. nih.govplos.org | Disruption of membrane fluidity and potential for toxic metabolite formation. nih.govnih.gov |

Fungicide Resistance Development and Underlying Mechanisms in Myclobutanil Target Pathogens

Emergence and Spread of Myclobutanil (B1676884) Resistance in Plant Pathogens

Resistance to myclobutanil has been documented in various fungal pathogens, impacting the management of significant agricultural diseases. A notable example is Venturia inaequalis, the causal agent of apple scab. apsnet.orgapsnet.org Surveys conducted between 2004 and 2013 across commercial, research, and baseline orchards in the United States revealed that 63% of the 141 tested orchard populations of V. inaequalis had developed practical resistance to myclobutanil, with another 13% showing reduced sensitivity. apsnet.orgresearchgate.net This widespread resistance has diminished the efficacy of myclobutanil in controlling apple scab in many key apple production regions. apsnet.org

Similarly, resistance to DMIs, including myclobutanil, has been reported in Erysiphe necator, the fungus causing grapevine powdery mildew, since the mid-1980s in the United States and subsequently in other parts of the world. mdpi.com The development of resistance is often a stepwise process, where an accumulation of different resistance mechanisms may be necessary before a noticeable failure in disease control occurs in the field. frac.info The continuous use of myclobutanil has created selection pressure, favoring the survival and propagation of resistant fungal strains. cabidigitallibrary.org

Table 1: Emergence of Myclobutanil Resistance in Plant Pathogens

| Pathogen | Disease | Region/Year of Report | Reference(s) |

|---|---|---|---|

| Venturia inaequalis | Apple Scab | USA (2004-2013) | apsnet.orgresearchgate.net |

| Erysiphe necator | Grapevine Powdery Mildew | USA (mid-1980s), France, Portugal (1990s) | mdpi.com |

| Podosphaera aphanis | Strawberry Powdery Mildew | France | mdpi.com |

Target-Site Resistance Mechanisms

The primary target of myclobutanil and other DMI fungicides is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the CYP51 gene. who.intnih.gov This enzyme is crucial for ergosterol (B1671047) biosynthesis, an essential component of fungal cell membranes. nih.gov Resistance can arise from genetic changes that directly affect this target enzyme.

Point mutations within the CYP51 gene can alter the amino acid sequence of the 14α-demethylase enzyme. cabidigitallibrary.org These alterations can reduce the binding affinity of myclobutanil to the enzyme, thereby decreasing its inhibitory effect. asm.org While various mutations in the CYP51 gene have been linked to DMI resistance in different fungal species, a single, universally conserved mutation is not typical across all phytopathogenic fungi. mdpi.comapsnet.org For instance, a specific mutation (Y133F) in V. inaequalis has been associated with reduced DMI susceptibility, but it does not account for all observed resistance, suggesting other mechanisms are also at play. mdpi.com In some studies of myclobutanil-resistant V. inaequalis strains, no mutations were found in the CYP51 gene, indicating that this is not the sole mechanism of resistance. apsnet.orgapsnet.org

An increased production of the target enzyme, 14α-demethylase, is another significant mechanism of resistance. cabidigitallibrary.orgfrac.info This can be achieved through the overexpression of the CYP51 gene or by an increase in the number of CYP51 gene copies. apsnet.orgapsnet.org In Venturia inaequalis, overexpression of the CYP51A1 gene has been identified as a key mechanism of resistance to myclobutanil in some field-resistant strains. apsnet.orgapsnet.org Studies have shown that resistant isolates can have significantly higher expression levels of CYP51A1 compared to sensitive isolates. apsnet.orgapsnet.org This overexpression can be linked to the presence of specific insertions in the promoter region upstream of the CYP51A1 gene, which act as transcriptional enhancers. apsnet.orgapsnet.org However, not all myclobutanil-resistant isolates exhibit this overexpression, and the correlation is not always straightforward, indicating that different mechanisms can influence resistance to various DMI fungicides. mdpi.comresearchgate.net For example, in some cases, CYP51A1 overexpression was associated with resistance to difenoconazole (B1670550) but not to myclobutanil. apsnet.orgresearchgate.net

Table 2: Target-Site Resistance Mechanisms to Myclobutanil

| Mechanism | Fungal Pathogen Example | Description | Reference(s) |

|---|---|---|---|

| **Point Mutations in *CYP51*** | Venturia inaequalis | Amino acid substitutions (e.g., Y133F) reduce the binding affinity of the fungicide to the target enzyme. | mdpi.com |

| **Overexpression of *CYP51*** | Venturia inaequalis | Increased production of the 14α-demethylase enzyme dilutes the effect of the fungicide. Often linked to insertions in the gene's promoter region. | apsnet.orgapsnet.orgapsnet.org |

| Increased CYP51 Gene Copy Number | Erysiphe necator | More copies of the gene lead to higher levels of the target enzyme, enhancing fungicide resistance. | mdpi.com |

Mutations within CYP51 Genes Leading to Reduced Fungicide Affinity

Non-Target-Site Resistance Mechanisms

In addition to alterations at the target site, fungi have evolved other strategies to counteract the effects of myclobutanil. These non-target-site mechanisms often involve reducing the intracellular concentration of the fungicide or detoxifying it. nih.gov

Fungi possess membrane-bound transporter proteins that can actively pump toxic substances, including fungicides, out of the cell. nih.govscielo.br The two major families of transporters involved in this process are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govencyclopedia.pub Overexpression of genes encoding these transporters can lead to enhanced efflux of fungicides, reducing their intracellular concentration and thereby conferring resistance. apsnet.org This mechanism can result in resistance to multiple classes of fungicides (multidrug resistance) due to the broad substrate specificity of these pumps. mdpi.comscielo.br In several plant pathogens, the overexpression of specific ABC and MFS transporters has been linked to reduced sensitivity to DMI fungicides. mdpi.comnih.govmdpi.com For example, in Magnaporthe oryzae, the ABC transporter MoABC2 is involved in resistance to myclobutanil. nih.gov

Table 3: Non-Target-Site Resistance Mechanisms to Myclobutanil

| Mechanism | Description | Key Components | Fungal Pathogen Example | Reference(s) |

|---|---|---|---|---|

| Enhanced Efflux Pump Activity | Increased pumping of the fungicide out of the fungal cell, reducing its intracellular concentration. | ATP-binding cassette (ABC) transporters, Major Facilitator Superfamily (MFS) transporters. | Magnaporthe oryzae | nih.govencyclopedia.pubnih.gov |

| Metabolic Detoxification | Enzymatic breakdown of the fungicide into less toxic metabolites. | Cytochrome P450 enzymes, Glutathione S-transferases (GSTs). | General mechanism in fungi. | researchgate.net |

Enhanced Efflux Pump Activity Mediated by Transporters (e.g., ABC, MFS)

Cross-Resistance Patterns Between Myclobutanil and Other DMI Fungicides

Cross-resistance occurs when the development of resistance to one fungicide confers resistance to other fungicides, typically those within the same chemical class and having the same mode of action. msu.edu For Demethylation Inhibitor (DMI) fungicides like myclobutanil, which all target the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway, cross-resistance is a significant concern in disease management. mdpi.comregulations.gov However, the pattern of cross-resistance among different DMI fungicides is not always uniform and can be complex, a phenomenon known as incomplete or differential cross-resistance. mdpi.comapsnet.org

Studies have demonstrated varying degrees of cross-resistance between myclobutanil and other DMIs in several pathogens. In Venturia inaequalis, the causal agent of apple scab, a strong positive correlation and thus significant cross-resistance has been found between myclobutanil and tebuconazole (B1682727). nih.govresearchgate.net Research involving 40 isolates from both fungicide-exposed and unexposed orchards revealed a correlation coefficient (r) of 0.91 between resistance to myclobutanil and tebuconazole. nih.govresearchgate.net In contrast, the relationship between myclobutanil and difenoconazole in the same pathogen is less straightforward. Some studies have noted a lack of cross-sensitivity in myclobutanil-resistant populations, suggesting that different molecular mechanisms may be responsible for resistance to each fungicide. apsnet.orgresearchgate.net For example, overexpression of the CYP51A1 gene was associated with resistance to difenoconazole but could not fully explain the resistance observed for myclobutanil, pointing to the involvement of other mechanisms like enhanced efflux pump activity for myclobutanil resistance. apsnet.orgmdpi.com

In the brown rot pathogen Monilinia fructicola, isolates with a specific mutation (G461S) in the MfCYP51 gene showed different sensitivity profiles to various DMIs. While these mutants had significantly higher resistance to myclobutanil and tebuconazole compared to wild-type isolates, incomplete cross-resistance was observed between propiconazole (B1679638) and tebuconazole. apsnet.org This indicates that a single resistance mechanism does not necessarily confer an equal level of resistance to all DMI fungicides. The structural differences between DMI fungicides can affect their binding affinity to both the wild-type and mutated target enzyme, as well as their recognition by efflux transporters, leading to these variable cross-resistance patterns. mdpi.com

| Pathogen | Compared DMI Fungicides | Cross-Resistance Observation | Reference |

|---|---|---|---|

| Venturia inaequalis | Myclobutanil and Tebuconazole | Strong positive cross-resistance (r = 0.91). | nih.govresearchgate.net |

| Venturia inaequalis | Myclobutanil and Difenoconazole | Lack of cross-sensitivity observed in myclobutanil-resistant populations, suggesting different resistance mechanisms. | mdpi.comapsnet.orgresearchgate.net |

| Monilinia fructicola | Myclobutanil, Tebuconazole, Propiconazole, Prothioconazole | Incomplete cross-resistance detected among propiconazole and tebuconazole. Myclobutanil resistance was high in G461S mutants. | apsnet.org |

| Sclerotinia homoeocarpa | Myclobutanil, Propiconazole, Triadimefon | Positive cross-resistance observed among DMI class fungicides. | msu.edu |

Methodological Considerations for Resistance Monitoring and Characterization

Effective management of fungicide resistance relies on robust and timely monitoring to detect shifts in pathogen sensitivity. A variety of methodologies are employed to monitor and characterize resistance to myclobutanil and other DMI fungicides, ranging from traditional bioassays to advanced molecular techniques. apsnet.org

The foundational method for resistance monitoring is the in vitro sensitivity assay. apsnet.orgapsnet.org This involves culturing fungal isolates on artificial growth media amended with a range of fungicide concentrations. The effective concentration that inhibits 50% of mycelial growth (EC₅₀) is calculated, providing a quantitative measure of sensitivity. A significant increase in the mean EC₅₀ value of a field population compared to a baseline sensitive population indicates a shift towards resistance. researchgate.net Alternatively, a single discriminatory dose can be used to classify a large number of isolates as sensitive or resistant based on their ability to grow, which is useful for large-scale screening. apsnet.org While these bioassays are crucial for determining the resistance phenotype (i.e., the actual level of resistance), they can be time-consuming and require the isolation and culturing of the pathogen. apsnet.org

Molecular methods offer a more rapid and specific approach to characterizing the genetic basis of resistance. These techniques are designed to detect the specific mechanisms known to confer resistance. Common molecular approaches include:

PCR and DNA Sequencing: This is used to identify point mutations in the target gene, CYP51. apsnet.orgcabidigitallibrary.org By sequencing the gene from resistant isolates and comparing it to sensitive ones, specific amino acid substitutions correlated with resistance can be identified.

Quantitative PCR (qPCR): This method is employed to measure the expression levels of specific genes. It has been instrumental in demonstrating that the overexpression of the CYP51 gene is a key resistance mechanism in some pathogens. apsnet.orgfrac.info Similarly, qPCR can quantify the expression of genes encoding efflux pump transporters (e.g., ABC or MFS transporters), which can also contribute to resistance. nih.gov

While molecular tools are powerful, they are contingent on prior knowledge of the resistance mechanisms. If a novel mechanism emerges, these targeted assays may fail to detect it. Therefore, an integrated approach that combines phenotypic screening through bioassays with genotypic characterization using molecular tools provides the most comprehensive understanding of the resistance situation in pathogen populations. apsnet.orgcabidigitallibrary.org

| Methodology | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| In Vitro Bioassay (EC₅₀ determination) | Measures fungal growth inhibition across a range of fungicide concentrations on amended media. | Provides a quantitative measure of resistance; directly assesses the phenotype. | Time-consuming; requires pathogen isolation and culture; can be variable. | researchgate.netapsnet.orgapsnet.org |

| Molecular Detection (PCR/Sequencing) | Identifies specific point mutations in target genes (e.g., CYP51). | Rapid, highly specific, does not require pathogen culturing. | Requires prior knowledge of resistance mutations; may miss novel mechanisms. | apsnet.orgcabidigitallibrary.org |

| Gene Expression Analysis (qPCR) | Quantifies the transcript levels of target genes (CYP51) or efflux pump genes. | Detects resistance due to overexpression; provides insight into regulatory mechanisms. | Requires fresh or properly preserved samples; interpretation can be complex. | apsnet.orgcabidigitallibrary.orgfrac.info |

Environmental Dynamics and Biotransformation of Myclobutanil Enantiomers

Environmental Fate in Diverse Compartments

The environmental behavior of myclobutanil (B1676884) is characterized by its persistence in soil and its potential for mobility. Its dissipation is primarily driven by microbial activity, as it is stable to both hydrolysis and photolysis.

Myclobutanil exhibits moderate to high persistence in soil environments. The dissipation half-life (DT50) of myclobutanil in soil can vary significantly depending on environmental conditions and soil type. Reported DT50 values range from as short as 11.0–19.2 days to as long as 574 days in anaerobic soil. Under aerobic conditions, myclobutanil is considered moderately persistent to persistent, with DT50 values often exceeding 70 days. For instance, one study reported aerobic soil metabolism half-lives of 198 and 224 days. Another study observed that at the end of a 367-day aerobic soil metabolism study, 29 to 33 percent of the initial myclobutanil remained.

The dissipation of myclobutanil in soil does not always follow simple first-order kinetics. It has been observed to follow a "hockey stick" degradation pattern, characterized by a rapid initial decline followed by a much slower rate of degradation. This suggests that a simple half-life value may not fully capture its persistence.

Microbial activity is the primary driver of myclobutanil degradation in soil. In sterilized soil, negligible dissipation is observed, highlighting the critical role of microorganisms. Factors such as temperature and soil moisture significantly influence the rate of microbial degradation. For example, dissipation is faster at higher temperatures. The degradation rate was found to be significantly higher at 40°C compared to 4°C and 25°C. Aerobic conditions also favor faster degradation compared to anaerobic (flooded) conditions.

Table 1: Reported Dissipation Half-life (DT50) of Myclobutanil in Soil

| Soil Condition | DT50 Range (days) | Reference |

|---|---|---|

| Aerobic Soil | 11.0 - 19.2 | |

| Aerobic Soil | 12.88 - 19.20 | |

| Aerobic Soil | 15.07 - 69.32 | |

| Aerobic Soil | 61 - 71 | |

| Aerobic Soil | 75 - 90 | |

| Aerobic Soil | 92 - 292 | |

| Anaerobic Soil | up to 574 |

Due to its persistence and mobility, myclobutanil has the potential to move within and between different environmental compartments. The primary routes of its dissipation from the application site include leaching, runoff, and spray drift.

Myclobutanil is considered to be mobile in soil, as indicated by its Freundlich adsorption coefficient (Kads) values, which range from 1.46 to 9.77 mL/g. This mobility creates a potential for myclobutanil to leach through the soil profile and contaminate groundwater. Its major degradate, 1,2,4-triazole (B32235), is even more mobile than the parent compound.

The presence of myclobutanil in various water bodies confirms its transport via runoff. Furthermore, the detection of myclobutanil in rain and air samples indicates that atmospheric transport is also a significant dissipation pathway.

Mobility and Transport Mechanisms (e.g., Leaching, Runoff, Atmospheric Transport)

Enantioselective Degradation and Environmental Enrichment

As a chiral compound, the two enantiomers of myclobutanil can exhibit different biological activities and degradation rates in the environment. This enantioselectivity can lead to an enrichment of one enantiomer over the other in soil and plants.

Studies have shown that the degradation of myclobutanil enantiomers can be stereoselective. In aerobic soils, there is evidence of preferential degradation of the (R)-myclobutanil enantiomer compared to the (S)-myclobutanil enantiomer. This leads to an enrichment of the (S)-enantiomer in the soil over time.

A similar pattern of enantioselective degradation has been observed in plants. For example, a study on cucumber plants revealed a preferential degradation of this compound, resulting in an enrichment of (S)-myclobutanil in both the plants and the surrounding soil.

The differential degradation rates of the enantiomers highlight the importance of enantiomer-specific analysis in environmental monitoring and risk assessment. Relying solely on the analysis of the racemic mixture may not accurately reflect the potential for exposure to the more persistent enantiomer.

Preferential Degradation of this compound Enantiomer in Soil and Plants

Biotransformation and Metabolite Formation Pathways of Myclobutanil Enantiomers

The biotransformation of myclobutanil, a chiral triazole fungicide, involves a series of metabolic processes that lead to the formation of various degradation products. The specific pathways and the resulting metabolites can vary depending on the biological system, including microbes, plants, and fungi.

Characterization of Primary Metabolites

The metabolism of myclobutanil gives rise to several key primary metabolites. These include RH-9090, 1,2,4-triazole, triazole alanine (B10760859), and triazole acetic acid. federalregister.govepa.govwho.int

RH-9090 : This is an alcohol metabolite of myclobutanil, scientifically known as α-(3-hydroxybutyl)-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile. federalregister.govontosight.ai It is a significant metabolite found in both plants and animals. who.int In rats, RH-9090 is one of the major unconjugated metabolites formed through the oxidation of the butyl group of the parent myclobutanil. who.int

1,2,4-Triazole : This compound is a common metabolite for the entire class of triazole fungicides. federalregister.gov It is formed when the triazole ring is cleaved from the parent molecule through biological or chemical processes. scbt.com In aerobic soil metabolism studies, 1,2,4-triazole was a major degradation product, accounting for up to 18% of the applied radioactivity. epa.govepa.gov

Triazole Alanine (TA) and Triazole Acetic Acid (TAA) : These are conjugated metabolites of 1,2,4-triazole. In plants, 1,2,4-triazole can be conjugated with serine to form triazole alanine. scbt.comnih.gov Subsequently, TA can be oxidized to form triazole acetic acid. scbt.comnih.gov TA and TAA are considered the primary terminal forms of the triazole ring within plant tissues. scbt.com The formation of these metabolites has also been identified in animal metabolism studies. epa.gov Other related metabolites, such as triazole lactic acid, have also been observed. scbt.comnih.gov

The formation of these metabolites is a crucial aspect of understanding the environmental fate and potential toxicological profile of myclobutanil.

Microbial Degradation Pathways of Myclobutanil and Its Metabolites

Microbial action is a primary driver of myclobutanil degradation in the environment, particularly in soil. agrian.comsemanticscholar.org The rate and extent of this degradation are influenced by environmental conditions such as temperature and the presence of oxygen.

Studies have shown that myclobutanil degradation is significantly faster in non-sterile soils compared to sterilized soils, indicating the critical role of microbial decomposition. semanticscholar.org Aerobic conditions are particularly conducive to the microbial breakdown of myclobutanil. agrian.comsemanticscholar.org Under anaerobic conditions, degradation is substantially slower. agrian.com The half-life of myclobutanil in soil can vary widely, from as short as 11-19 days to as long as 574 days in anaerobic soil, highlighting the influence of environmental factors. mdpi.com

The degradation process often involves the oxidation of the butyl side-chain of the myclobutanil molecule. who.int This leads to the formation of metabolites like RH-9090. who.int Furthermore, the cleavage of the triazole ring from the parent compound results in the formation of 1,2,4-triazole, which can then be further metabolized by soil microorganisms. epa.govscbt.com

The structure of the soil microbial community can be altered by the presence of myclobutanil, which in turn can affect the degradation pathways and rates. mdpi.comfrontiersin.org Some microorganisms may even utilize the fungicide as a nutrient source, leading to a slight increase in the activity of certain enzymes like catalase. mdpi.com

Plant and Fungal Metabolic Transformations

In plants, myclobutanil is metabolized into several compounds. A key transformation is the formation of the alcohol metabolite RH-9090. who.int Additionally, the cleavage of the triazole ring leads to the formation of 1,2,4-triazole. nih.gov This free triazole can then be conjugated with naturally occurring plant compounds. For instance, it can conjugate with serine to form triazole alanine (TA). scbt.comnih.gov TA can then be further oxidized to produce triazole acetic acid (TAA). scbt.comnih.gov These conjugated metabolites, along with some remaining 1,2,4-triazole, represent the terminal residues of myclobutanil in plants. scbt.com

Fungi, the target organisms for myclobutanil, also possess metabolic pathways to transform the fungicide. The primary mode of action of myclobutanil is the inhibition of the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. researchgate.netnih.gov While this inhibits fungal growth, some fungi may have mechanisms to detoxify the compound. The metabolic products in fungi include 1,2,4-triazole and its conjugates like triazole alanine and triazole acetic acid. scbt.com

Ecological Impacts on Non-Target Organisms and Biogeochemical Cycles

Effects on Soil Enzyme Activity (e.g., Dehydrogenase, Phosphatase, Catalase)

Soil enzymes are crucial for nutrient cycling and organic matter decomposition. Myclobutanil has been shown to affect the activity of several key soil enzymes.

Phosphatase : The effect of myclobutanil on phosphatase activity appears to be less pronounced. Studies have shown that the activity of this enzyme is not significantly affected by the presence of myclobutanil. mdpi.comresearchgate.netcabidigitallibrary.org

Catalase : In contrast to dehydrogenase, myclobutanil has been observed to cause a slight increase in catalase activity. mdpi.comresearchgate.netcabidigitallibrary.org This may indicate that some soil bacteria are able to utilize the fungicide as a nutrient source. mdpi.com

The table below summarizes the observed effects of myclobutanil on various soil enzymes.

| Soil Enzyme | Observed Effect of Myclobutanil | Reference |

| Dehydrogenase | Significant inhibition at high doses; potential stimulation at low doses. | semanticscholar.orgmdpi.comresearchgate.netcabidigitallibrary.orgnih.gov |

| Phosphatase | No significant effect. | mdpi.comresearchgate.netcabidigitallibrary.org |

| Catalase | Slight increase in activity. | mdpi.comresearchgate.netcabidigitallibrary.org |

Alterations in Soil Microbial Community Structure and Function

Myclobutanil can disrupt the structure and function of soil microbial communities. mdpi.com The fungicide can lead to a decrease in the soil microbial population, as indirectly indicated by the reduction in dehydrogenase activity. mdpi.com The application of myclobutanil has been shown to impact the abundance of bacteria and fungi, as well as genes related to nitrogen cycling. frontiersin.org

Advanced Analytical Methodologies for R Myclobutanil and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating the enantiomers of myclobutanil (B1676884) from each other and from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods utilized for this purpose.

Enantioselective High-Performance Liquid Chromatography (HPLC) Using Chiral Stationary Phases

Enantioselective HPLC is a powerful technique for separating the enantiomers of myclobutanil. This is achieved by using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective for the chiral separation of myclobutanil. researchgate.net Columns like amylose-tris(3,5-dimethylphenylcarbamate) (AD) and cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) have demonstrated excellent resolution of myclobutanil enantiomers. oup.comebi.ac.uk For instance, complete separation of myclobutanil enantiomers has been achieved on an AD column using a mobile phase of n-hexane and isopropanol (B130326). oup.com Similarly, amylopectin-tris(phenylcarbamate) coated on aminopropylsilica has been used to completely separate myclobutanil enantiomers. nih.gov

The choice of mobile phase composition and column temperature significantly influences the separation. nih.govscispace.com For example, decreasing the percentage of isopropanol in an n-hexane mobile phase can lead to better separation but longer analysis times. nih.gov Both normal-phase and reversed-phase chromatography have been successfully employed. researchgate.net A study utilizing a cellulose-tris-(3,5-dimethyl-phenylcarbamate)-based chiral stationary phase (CDMPC-CSP) under reversed-phase conditions was able to determine the concentrations of myclobutanil enantiomers. ebi.ac.uk Another method used a Chiralcel OD-RH column with a mobile phase of acetonitrile (B52724) and water to separate the enantiomers. researchgate.netacs.org

Table 1: HPLC Methods for Chiral Separation of Myclobutanil

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Amylose-tris(3,5-dimethylphenylcarbamate) (AD) | n-hexane-isopropanol | UV | oup.com |

| Amylopectin-tris(phenylcarbamate) | n-hexane-isopropanol | UV, CD | nih.gov |

| Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) | Acetonitrile-water | MS/MS | ebi.ac.uk |

| Chiralcel OD-RH | Acetonitrile-water | MS/MS | researchgate.netacs.org |

| Cellulose tris (3,5-dimethylphenylcarbamate) | Acetonitrile–0.1% formic acid solution | MS/MS | acs.org |

| CHIRALCEL OD-3R | Acetonitrile and 0.05% formic acid in water | MS/MS | researchgate.net |

| Lux Cellulose-1 | Methanol (B129727) and water with 0.1% formic acid and 4 mM ammonium (B1175870) acetate | MS/MS | nih.gov |

Gas Chromatography (GC) Based Methods for Myclobutanil and Its Derivatives

Gas chromatography (GC) is another widely used technique for the analysis of myclobutanil and its metabolites. It is often coupled with various detectors for sensitive and selective detection. An analytical method using a florisil (B1214189) column for cleanup and a gas chromatography-electron capture detector (GC-ECD) has been developed to determine myclobutanil residues in lychee. researchgate.net This method demonstrated good recoveries and was successfully applied to analyze the dissipation and residue of myclobutanil. researchgate.net

For the analysis of myclobutanil and its metabolites like RH-9090, GC with a nitrogen/phosphorous detector for the parent compound and an electron capture detector for the metabolite has been utilized. epa.gov Modifications to the cleanup procedure, such as using Bio-Sil A instead of Florisil, and adjusting GC conditions have been made to improve the quantification of the metabolite RH-9090. epa.gov

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with chromatographic separation, provides powerful tools for the analysis of (R)-myclobutanil and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as a preferred method for the sensitive and selective determination of myclobutanil enantiomers in various matrices. acs.orgacs.org This technique overcomes many limitations of other detectors. researchgate.net A method using a Chiralcel OD-RH column coupled with tandem mass spectrometry was developed for the enantioselective analysis of myclobutanil in cucumber and soil. acs.org Similarly, an HPLC-MS/MS method was developed for the determination of fenbuconazole (B54123) and myclobutanil enantiomers in strawberries, with limits of quantification (LOQs) of 2 μg/kg for each enantiomer. acs.org

A robust LC-MS/MS method was also developed for the simultaneous determination of myclobutanil and four other triazole fungicide enantiomers in soil and earthworms. researchgate.netcolab.wstandfonline.com This method utilized a CHIRALCEL OD-3R column and achieved low limits of detection (LODs) between 0.001-0.003 mg/kg. researchgate.nettandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a well-established technique for the analysis of pesticide residues, including myclobutanil. A solid-phase microextraction (SPME) coupled with a GC-MS procedure was developed for the analysis of myclobutanil and other pesticides in water samples, with low limits of detection in the ng/L range. nih.gov GC-MS/MS, a tandem mass spectrometry technique, offers even higher selectivity and sensitivity, making it suitable for analyzing complex samples. scispec.co.thacs.org It has been used for the simultaneous analysis of over 200 pesticide compounds in botanical ingredients. gcms.cz

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity

Ultra-performance liquid chromatography (UPLC), with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a highly sensitive and selective method for the analysis of myclobutanil.

A UPLC-MS/MS method was established for the determination of myclobutanil enantiomer residues in wheat and its processed products using a chiral stationary phase. nih.gov This method achieved a limit of detection (LOD) of 0.2 μg/kg and a limit of quantification (LOQ) of 0.5 μg/kg for both S-(+)-myclobutanil and R-(-)-myclobutanil. nih.gov Another study utilized UPLC-MS/MS to analyze myclobutanil residues in tomatoes, achieving average recoveries between 82% and 102%. mdpi.com This technique is recognized as a powerful analytical tool due to its rapid speed, good separation, and wide applicability. mdpi.com Furthermore, a UPLC-MS/MS method was developed for the simultaneous determination of 21 triazole fungicides in animal-origin foods, demonstrating good linear relationships and low detection limits. nih.gov

Table 2: UPLC-MS/MS Method Parameters for Myclobutanil Analysis

| Matrix | Column | Mobile Phase | Key Findings | Reference |

|---|---|---|---|---|

| Wheat and processed products | Lux Cellulose-1 (chiral) | Methanol and water with 0.1% formic acid and 4 mM ammonium acetate | LOD: 0.2 μg/kg; LOQ: 0.5 μg/kg for each enantiomer. R-(-)-myclobutanil eluted after S-(+)-myclobutanil. | nih.gov |

| Tomato | BEH C18 | Water and methanol with 0.1% formic acid and 4 mM ammonium acetate | Average recoveries of 82-102%. | mdpi.com |

| Animal-origin foods | Not specified | Water-acetonitrile | LOD: 0.1-0.3 μg/kg; LOQ: 0.3-0.9 μg/kg for 21 triazole fungicides. | nih.gov |

Sample Preparation and Cleanup Strategies (e.g., Modified QuEChERS)

The accurate analysis of this compound and its metabolites in complex matrices necessitates robust sample preparation and cleanup procedures to remove interfering substances. The choice of method depends heavily on the matrix type.

A widely adopted and modified technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For instance, in the analysis of myclobutanil in tomatoes, a modified QuEChERS protocol involves extraction with acetonitrile followed by a salting-out step using sodium chloride. mdpi.com The subsequent cleanup, known as dispersive solid-phase extraction (d-SPE), utilizes a combination of Primary Secondary Amine (PSA) to remove organic acids and C18 sorbent to eliminate nonpolar interferences like fats and waxes. mdpi.comnih.gov

For soil and earthworm samples, a different approach involving gel permeation chromatography (GPC) for cleanup has been successfully implemented. researchgate.netresearchgate.net This technique separates analytes from high-molecular-weight interferences like lipids and humic substances based on their size. The samples are first extracted with acetonitrile, and the resulting extract is purified using a GPC column with a mobile phase of cyclohexane (B81311) and ethyl acetate. researchgate.net

Other matrix-specific strategies include:

Fruits and Vegetables: Samples can be mashed with an acetone-deionized water mixture, followed by centrifugation to separate the liquid extract. jru-b.com

Water: Liquid-liquid extraction using a solvent like diethyl ether is a common method to isolate myclobutanil from aqueous samples. jru-b.com

Hops: A method involving extraction with acetone/water, partitioning with hexane, and further extraction with dichloromethane (B109758) has been reported. Cleanup is then performed using gel permeation chromatography. fao.org

Lychee: An analytical method developed for lychee utilizes a florisil column for cleanup after extraction. ebi.ac.ukresearchgate.net

These varied strategies highlight the necessity of tailoring sample preparation and cleanup to the specific characteristics of the matrix to ensure the reliability of subsequent analytical measurements.

Method Validation and Performance Characteristics

Validation is a critical step to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. For this compound, this involves assessing several key performance characteristics.

Linearity and Calibration Range Assessment

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the resulting calibration curve. For the enantioselective analysis of myclobutanil, excellent linearity has been achieved. researchgate.net In tomato analysis, a good linear relationship was reported in the range of 0.001 µg/mL to 0.1 µg/mL. mdpi.com A spectrophotometric method showed adherence to Beer's law over a concentration range of 0.5-4.0 µg in a 10 mL final solution volume. jru-b.com

Table 1: Linearity Data for Myclobutanil Analysis

| Analyte | Matrix | Linear Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| (+)-Myclobutanil | Soil/Earthworms | Not Specified | 0.9994 | researchgate.net |

| (-)-Myclobutanil | Soil/Earthworms | Not Specified | 0.9986 | researchgate.net |

| Myclobutanil | Tomato | 0.001 - 0.1 µg/mL | Not Specified | mdpi.com |

| Myclobutanil | Various | 0.5 - 4.0 µg/10 mL | Not Specified | jru-b.com |

| Myclobutanil | Plant-based food | 0.01 - 0.2 mg/L | >0.9950 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These limits are crucial for determining trace levels of residues in environmental and food samples. Methods for myclobutanil have achieved low LOQs, often in the parts-per-billion (ppb or µg/kg) range. For example, a method for analyzing myclobutanil enantiomers in strawberries reported an LOQ of 2 µg/kg for each enantiomer. ebi.ac.uk In tomato matrices, the LOQ for myclobutanil was found to be 0.001 mg/kg. mdpi.com

Table 2: LOD and LOQ for Myclobutanil in Various Matrices

| Analyte | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| Myclobutanil Enantiomers | Soil/Earthworms | 0.001 mg/kg | 0.003 mg/kg | researchgate.net |

| Myclobutanil | Tomato | 0.0003 mg/kg | 0.001 mg/kg | mdpi.com |

| Myclobutanil Enantiomers | Strawberry | Not Specified | 2 µg/kg | ebi.ac.uk |

| Myclobutanil & RH-9090 | Hops | Not Specified | 0.2 mg/kg | fao.org |

| Myclobutanil | Multi-residue method | 0.01 - 0.05 mg/kg | Not Specified | fao.org |

| Myclobutanil | Tobacco | Not Specified | 0.2 - 98.9 ng/g | mdpi.com |

Recovery and Precision Evaluations

Recovery studies are performed to determine the accuracy of a method by measuring the percentage of a known amount of analyte (a spike) that is detected. Precision measures the repeatability of the method, typically expressed as the relative standard deviation (RSD). For pesticide residue analysis, acceptable recoveries generally range from 70% to 120% with RSDs below 20%. akjournals.com

Studies on myclobutanil consistently show good performance in these areas across various matrices. For enantioselective analysis, methods have demonstrated satisfactory accuracy with recoveries between 77.8% and 93.5%, and good intra-day and inter-day precision with RSDs below 9.8%. researchgate.net

Table 3: Recovery and Precision Data for Myclobutanil Analysis

| Matrix | Spiked Levels | Average Recovery (%) | Precision (RSD, %) | Reference |

|---|---|---|---|---|

| Tomato, Tomato Juice, Tomato Seeds | 0.01, 0.1, 0.5 mg/kg | 82 - 102 | 1.2 - 9.1 | mdpi.com |

| Soil, Earthworms | 0.01, 0.1, 1.0 mg/kg | 81.2 - 100.2 | < 14 | researchgate.netresearchgate.net |

| Squash Fruit and Leaf | 0.01, 0.1 mg/kg | 76.4 - 101.9 | ≤ 4 | nih.gov |

| Cucumber, Soil | Not Specified | 77.8 - 93.5 | 3.1 - 9.8 | researchgate.net |

| Lychee | Not Specified | 83.24 - 89.00 | 2.67 - 9.88 | ebi.ac.uk |

Matrix Effect Considerations in Quantitative Analysis

The matrix effect is a significant challenge in analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov It refers to the alteration of analyte ionization efficiency (either suppression or enhancement) due to co-eluting compounds from the sample matrix. mdpi.comnih.gov This effect can compromise the accuracy and reproducibility of quantitative results.

In the analysis of myclobutanil in tomatoes, a strong ion suppression effect of -47% was observed. mdpi.com To counteract such effects, the use of matrix-matched standard calibration is a common and effective strategy. mdpi.comebi.ac.uk This involves preparing calibration standards in a blank matrix extract that is identical to the samples being analyzed, thereby ensuring that the standards and samples are affected by the matrix in the same way. The use of stable isotope-labeled internal standards is another advanced technique to compensate for matrix effects. nih.gov

Applications in Diverse Environmental and Agricultural Matrices

The validated analytical methods have been applied to study the presence and dissipation of this compound and its metabolites in a wide array of samples.

Fruits and Vegetables: Studies have tracked myclobutanil residues in tomatoes, grapes, squash, cucumbers, strawberries, and lychee. mdpi.comebi.ac.ukresearchgate.netnih.govacs.org For instance, in squash grown under greenhouse conditions, the half-life of myclobutanil was determined to be 4.7 days in the fruit and 8.2 days in the leaves. nih.gov A comprehensive study in tomatoes and grapes identified six different myclobutanil metabolites, four of which were described for the first time. acs.org

Soil and Biota: The enantioselective degradation of myclobutanil has been investigated in soil and cucumbers, revealing a preferential degradation of (+)-myclobutanil, which leads to an enrichment of the (-)-myclobutanil enantiomer. ebi.ac.ukresearchgate.netacs.org In earthworms, enantioselective accumulation was also observed. researchgate.net The terrestrial field dissipation half-life for myclobutanil has been reported to range from 92 to 292 days. epa.gov

Processed Products: Analytical methods have been extended to processed goods like tobacco and cannabis edibles. ebi.ac.ukmdpi.comrestek.com In cured tobacco leaves, myclobutanil residues have been detected 21 days after the final treatment. ebi.ac.uk

Water: Myclobutanil has been determined in polluted water samples collected near agricultural fields, demonstrating the potential for runoff from treated areas. jru-b.com

These applications provide critical data for establishing maximum residue limits (MRLs), assessing dietary exposure risks, and understanding the environmental behavior and fate of this chiral fungicide. mdpi.comnih.gov

Analysis in Plant Tissues and Crop Products

The analysis of this compound and its metabolites in plant tissues and crop products is crucial for monitoring residue levels and ensuring food safety. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques employed, often coupled with mass spectrometry (MS) for sensitive and selective detection. acs.orgnih.gov

A comprehensive study on tomatoes and grapes utilized solid-liquid extraction followed by ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-Q-Orbitrap-HRMS) to identify six myclobutanil metabolites. nih.govresearchgate.netacs.org Four of these metabolites were described for the first time, with one being confirmed using nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net This methodology allowed for the evaluation of degradation curves, showing an increase in metabolite concentrations as the parent myclobutanil concentration decreased. nih.govresearchgate.netacs.org For the analysis of volatile co-formulants in the commercial formulation, headspace solid-phase microextraction (HS-SPME) coupled with GC-Q-Orbitrap-HRMS was employed. nih.govresearchgate.netacs.org

In another study focusing on the enantioselective analysis of myclobutanil in strawberries, a method involving HPLC-tandem mass spectrometry (HPLC-MS/MS) was developed. acs.orgnih.gov The sample preparation involved extraction with acetonitrile containing 1% acetic acid, followed by a cleanup step using primary and secondary amine (PSA) and C18 sorbent. acs.orgnih.gov The enantiomers were separated on a cellulose tris (3,5-dimethylphenylcarbamate) column. acs.orgnih.gov This method demonstrated that the degradation of myclobutanil in strawberries is enantioselective, with (+)-myclobutanil degrading faster than (-)-myclobutanil. acs.orgnih.gov

For wheat and its processed products, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method based on a chiral stationary phase was established for the determination of myclobutanil enantiomers. nih.gov Samples were extracted with acetonitrile and purified with PSA and C18. nih.gov The enantiomers, S-(+)-myclobutanil and R-(-)-myclobutanil, were successfully separated and quantified. nih.gov

The dissipation and residue of myclobutanil in lychee were studied using a GC-electron capture detector (GC-ECD) method after cleanup on a Florisil column. researchgate.net This method was successful in analyzing myclobutanil residues in both the peel and flesh of the fruit. researchgate.net

A study on chilli peppers also utilized GC-ECD for the determination of myclobutanil residues. asianpubs.org The method showed good recovery rates and was used to determine the half-life of the fungicide in the crop. asianpubs.org

Table 1: Analytical Methods for this compound in Plant Tissues

| Crop | Analytical Technique | Extraction/Cleanup | Key Findings |

| Tomatoes, Grapes | UHPLC-Q-Orbitrap-HRMS, HS-SPME-GC-Q-Orbitrap-HRMS | Solid-liquid extraction | Identified six metabolites, four previously unknown. nih.govresearchgate.netacs.org |

| Strawberries | HPLC-MS/MS | Acetonitrile extraction, PSA and C18 cleanup | Enantioselective degradation observed, with (+)-myclobutanil degrading faster. acs.orgnih.gov |

| Wheat | UPLC-MS/MS with chiral column | Acetonitrile extraction, PSA and C18 cleanup | Successful separation and quantification of S-(+)- and R-(-)-myclobutanil. nih.gov |

| Lychee | GC-ECD | Florisil column cleanup | Most residues concentrated in the peel. researchgate.net |

| Chilli | GC-ECD | Not specified | Determined the dissipation rate and half-life of myclobutanil. asianpubs.org |

Detection in Soil and Water Samples

The environmental fate of this compound is of significant concern, and its detection in soil and water is essential for risk assessment. Various analytical methods have been developed for this purpose, with a focus on achieving low detection limits and addressing matrix interferences.

A sensitive reversed-phase liquid chromatography (RP-LC) method was developed for the simultaneous separation and determination of paclobutrazol (B33190) and myclobutanil enantiomers in water and soil. researchgate.net This method involved solid-phase extraction (SPE) using a C18 Bond-Elut column for sample preparation. researchgate.net The LC system utilized a cellulose tris-3,5-dimethylphenyl carbamate (B1207046) (CDMPC) chiral stationary phase with UV detection. researchgate.net While effective, HPLC-UV may lack the specificity and sensitivity required for complex matrices. researchgate.net

To overcome these limitations, chiral liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a more robust technique. researchgate.net A sensitive and enantioselective HPLC-MS/MS method was developed for the determination of myclobutanil enantiomers in soil and water. researchgate.net Studies using such methods have revealed enantioselective degradation in soil. For instance, under aerobic conditions, (+)-myclobutanil was found to degrade preferentially over (−)-myclobutanil. capes.gov.br In anaerobic soils, however, both enantiomers degraded at similar rates. capes.gov.br

In a study investigating the dissipation of myclobutanil in wheat and soil, gas chromatography-ion trap mass spectrometry (GC-ITMS) was used. tandfonline.com This method demonstrated good sensitivity with low limits of detection (LOD) and quantification (LOQ). tandfonline.com The study found that the half-life of myclobutanil in soil was between 11.0 and 11.7 days. tandfonline.com

Another study on cucumber and soil employed chiral liquid chromatography-tandem mass spectrometry to investigate the enantioselective degradation of myclobutanil. researchgate.netacs.orgnih.gov The results showed a preferential degradation of (+)-myclobutanil, leading to an enrichment of (-)-myclobutanil in both cucumber and soil. researchgate.netacs.orgnih.gov

A spectrophotometric method has also been developed for the determination of myclobutanil in water and soil samples. jru-b.com This method is based on the bromination of myclobutanil to form dibromo myclobutanil, which then reacts with a potassium iodide-potassium iodate (B108269) mixture in the presence of leucocrystal violet to form a colored complex. jru-b.com

Table 2: Analytical Methods for this compound in Soil and Water

| Matrix | Analytical Technique | Extraction/Cleanup | Key Findings |

| Water, Soil | RP-LC with UV detection | Solid-phase extraction (C18) | Simultaneous separation of paclobutrazol and myclobutanil enantiomers. researchgate.net |

| Soil, Water | Chiral LC-MS/MS | Not specified | Enantioselective degradation observed in aerobic soils. capes.gov.br |

| Soil | GC-ITMS | Not specified | Half-life of myclobutanil in soil was 11.0-11.7 days. tandfonline.com |

| Soil | Chiral LC-MS/MS | Not specified | Preferential degradation of (+)-myclobutanil. researchgate.netacs.orgnih.gov |

| Water, Soil | Spectrophotometry | Diethyl ether extraction for water | A colorimetric method for quantification. jru-b.com |

Residue Monitoring in Complex Biological Samples (e.g., Pollen, Honey)

The analysis of this compound residues in complex biological samples like pollen and honey is critical for assessing the exposure of pollinators, such as bees, to this fungicide. These matrices are challenging due to their complex composition, which can interfere with the analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in honey and pollen. mdpi.commdpi.com This method, followed by analysis with HPLC-MS/MS or GC-MS/MS, allows for the simultaneous determination of a large number of pesticide residues. mdpi.com

A study developed and validated a UHPLC-MS/MS method with a modified QuEChERS extraction to determine 237 pesticide residues, including myclobutanil, in honey and pollen. mdpi.com For sample preparation, honey or pollen was weighed, mixed with water, and then extracted with acetonitrile and QuEChERS salts. mdpi.com

Another method for the determination of myclobutanil and difenoconazole (B1670550) in litchi pollen and honey also utilized a modified QuEChERS extraction followed by HPLC-MS/MS. nih.govchrom-china.com The pollen samples were cleaned up with anhydrous magnesium sulfate (B86663), PSA, and C18, while honey samples were cleaned up with anhydrous magnesium sulfate and PSA. nih.govchrom-china.com This method proved to be quick, easy, and sensitive for the trace analysis of these fungicides. nih.govchrom-china.com

The Dutch Mini-Luke extraction method is another approach used for analyzing pesticide residues in honey and pollen. acs.org In this method, the sample is homogenized with acetone, followed by extraction with petroleum ether and dichloromethane. acs.org

Research has shown that fungicides like myclobutanil can be prevalent in pollen collected by honey bees. gardendrum.com The analysis of these residues is important as exposure to myclobutanil has been linked to adverse effects on bees. gardendrum.combeyondpesticides.org

Table 3: Analytical Methods for this compound in Pollen and Honey

| Matrix | Analytical Technique | Extraction/Cleanup | Key Findings |

| Honey, Pollen | UHPLC-MS/MS, GC-MS/MS | QuEChERS | Allows for multi-residue analysis of a wide range of pesticides. mdpi.com |

| Litchi Pollen, Honey | HPLC-MS/MS | Modified QuEChERS | Sensitive method for the determination of myclobutanil and difenoconazole. nih.govchrom-china.com |

| Honey, Pollen | GC-MS/MS, LC-MS/MS | Dutch Mini-Luke Extraction | An alternative extraction method for pesticide residue analysis. acs.org |

Future Research Directions and Sustainable Management Strategies for R Myclobutanil

Advancements in Enantiopure (R)-Myclobutanil Production for Enhanced Efficacy

The production of enantiopure this compound is a key area of research aimed at improving the fungicide's performance. Studies have shown that the (R)-enantiomer is the more active form against target fungi. mdpi.commichberk.com Consequently, using the pure (R)-enantiomer allows for a more targeted application, potentially leading to increased efficacy at lower application rates. This approach minimizes the introduction of the less active and potentially more harmful (S)-enantiomer into the environment. mdpi.comresearchgate.net

Current research focuses on developing efficient and cost-effective methods for the synthesis of enantiomerically pure this compound. These methods are crucial for making the use of the more active isomer a viable alternative to the racemic mixture in agricultural practices.

Development of Integrated Fungicide Resistance Management Strategies

The repeated use of any single-site fungicide, including myclobutanil (B1676884), can lead to the development of resistance in fungal populations. apsnet.orgafren.com.au This is a significant threat to effective crop protection. apsnet.org Therefore, the development of integrated fungicide resistance management (FRM) strategies is essential.

Incorporating Enantiomer-Specific Fungicide Applications

The use of enantiopure this compound can be a valuable component of FRM strategies. By using the most potent form of the fungicide, the selection pressure for resistance may be altered. It is hypothesized that targeting the fungal pathogen with the more active enantiomer could delay the development of resistance. However, further research is needed to fully understand the long-term effects of enantiomer-specific applications on fungal populations and resistance development.

Molecular Diagnostics for Early Resistance Detection and Surveillance

Early detection of fungicide resistance is critical for effective management. frac.infonih.gov Molecular diagnostic tools offer a rapid and sensitive method for identifying resistance-conferring mutations in fungal populations. apsnet.orgcabidigitallibrary.orgbri.co.nz Techniques such as Polymerase Chain Reaction (PCR) and its variations (e. g. , quantitative PCR, digital PCR) can detect specific genetic changes associated with resistance to fungicides like myclobutanil. nih.govcabidigitallibrary.orginrae.fr

For instance, mutations in the CYP51 gene, which encodes the target enzyme for demethylation inhibitor (DMI) fungicides like myclobutanil, are known to confer resistance. nih.govbri.co.nz Molecular assays can be designed to detect these specific mutations, allowing for the early identification of resistant strains in the field. nih.govresearchgate.net This information enables growers to make informed decisions about fungicide use and to implement resistance management strategies before control failures occur. frac.infogrdc.com.au

Table 1: Molecular Methods for Fungicide Resistance Detection

| Technique | Description | Application in Resistance Monitoring |

| PCR-RFLP | Polymerase Chain Reaction-Restriction Fragment Length Polymorphism. Involves amplifying a target gene and then cutting it with restriction enzymes. | Can detect specific mutations that alter restriction sites, indicating resistance. inrae.fr |

| Quantitative PCR (qPCR) | A PCR-based technique that monitors the amplification of a targeted DNA molecule in real-time. | Allows for the quantification of resistant alleles within a fungal population. inrae.fr |

| Digital PCR (dPCR) | A refinement of qPCR that allows for the absolute quantification of nucleic acids. | Provides highly sensitive and precise quantification of resistance mutations, even at low frequencies. nih.gov |

| Sequencing | Determining the precise order of nucleotides within a DNA molecule. | Can identify known and novel mutations in target genes that may confer resistance. cabidigitallibrary.org |

Comprehensive Assessment of Long-Term Environmental and Ecological Impacts of Myclobutanil Enantiomers

While this compound shows higher fungicidal activity, it is crucial to understand the long-term environmental fate and ecological impact of both enantiomers. Studies have shown that the degradation of myclobutanil in the environment can be enantioselective. For example, this compound has been observed to degrade preferentially in aerobic soils. mdpi.com This can lead to an enrichment of the less active (S)-enantiomer in the soil and plants. mdpi.comresearchgate.net

The persistence of myclobutanil and its enantiomers in soil and water systems is a concern. mdpi.comepa.gov The dissipation half-life of myclobutanil can vary significantly depending on environmental conditions, ranging from a couple of weeks to over a year in anaerobic soil. mdpi.com Furthermore, the toxicity of myclobutanil enantiomers to non-target organisms can differ. For instance, racemic myclobutanil has shown greater toxicity to some aquatic organisms than the individual enantiomers, suggesting a synergistic toxic effect. mdpi.com The (S)-enantiomer has also been found to be slightly more toxic than the (R)-enantiomer to certain aquatic organisms. mdpi.com A comprehensive assessment of these long-term impacts is necessary for a complete environmental risk profile.

Innovation in Novel Analytical Tools for Enantiomeric Profiling and Monitoring

The ability to accurately separate and quantify the enantiomers of myclobutanil is essential for research into its efficacy, environmental fate, and toxicology. Chiral analytical techniques are required for this purpose.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for the enantiomeric separation of myclobutanil. researchgate.netoup.comacs.org Different types of chiral columns, such as those based on polysaccharide derivatives, have been successfully employed. oup.comacs.org The choice of mobile phase and other chromatographic conditions is critical for achieving good separation. acs.orgresearchgate.net

Coupling chiral HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of myclobutanil enantiomers in complex matrices such as soil, water, and agricultural products. researchgate.netacs.orgnih.gov These advanced analytical methods are vital for monitoring the environmental distribution of myclobutanil enantiomers and for studying their stereoselective degradation and metabolism.

Table 2: Analytical Methods for Myclobutanil Enantiomers

| Technique | Stationary Phase Example | Detection Method | Application |

| Chiral HPLC | Amylose-tris(3,5-dimethylphenylcarbamate) (AD) | UV | Quantitative analysis in technical material and environmental samples. oup.com |

| Chiral HPLC-MS/MS | Chiralcel OD-RH | Tandem Mass Spectrometry | Enantioselective analysis in cucumber and soil. researchgate.netacs.org |

Exploration of Bioremediation and Mitigation Technologies for Myclobutanil Residues in the Environment

The persistence of myclobutanil in the environment necessitates the development of strategies to mitigate its residues. agriculturejournals.cz Bioremediation, which utilizes microorganisms to break down contaminants, is a promising approach.

Studies have shown that microbial decomposition plays a significant role in the degradation of myclobutanil in soil, with aerobic conditions generally favoring faster dissipation. semanticscholar.org However, the degradation can be enantioselective. mdpi.comnih.gov Research into identifying and isolating microbial strains with a high capacity for degrading both myclobutanil enantiomers could lead to the development of effective bioremediation technologies.

Other mitigation strategies include physical and chemical methods. For example, simple washing of produce can significantly reduce myclobutanil residues. nih.govajbasweb.com Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO2), have also been shown to effectively degrade myclobutanil in water. inrs.ca Further research into these and other novel technologies will be crucial for managing myclobutanil contamination in the environment.

Q & A

Q. What are the standard analytical methods for quantifying (R)-myclobutanil enantiomeric purity in environmental samples?

To quantify enantiomeric purity, researchers typically employ high-performance liquid chromatography (HPLC) with chiral stationary phases, such as cellulose- or amylose-derived columns. Method validation should include calibration curves with certified reference standards and cross-validation using mass spectrometry (MS) to confirm peak identity. For environmental matrices (e.g., soil, water), solid-phase extraction (SPE) is recommended to minimize matrix interference. Ensure reproducibility by adhering to established protocols for column conditioning and mobile-phase composition .

Q. How should researchers design experiments to assess the environmental degradation pathways of this compound?

Controlled microcosm studies are ideal for simulating degradation processes. Key variables include pH, temperature, soil organic matter content, and microbial activity. Use isotopically labeled (e.g., ¹⁴C) this compound to track degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include abiotic controls (e.g., sterilized soil) to distinguish microbial vs. chemical degradation. Data collection should span multiple time points to model kinetic parameters .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA HCS guidelines: use fume hoods for powder handling, wear nitrile gloves and lab coats, and avoid inhalation of dust or vapors. Store this compound in airtight containers at 4°C, away from ignition sources. Conduct regular checks for container integrity and label all samples with hazard warnings. Emergency procedures must include eye flushing stations and protocols for spill containment using inert adsorbents .

Advanced Research Questions

Q. How can contradictory data regarding this compound's metabolic byproducts in different soil types be resolved?

Contradictions often arise from variability in soil microbial communities or redox conditions. To address this, perform comparative studies using standardized soil types (e.g., OECD artificial soil) and isolate microbial consortia for in vitro assays. Meta-analyses of existing datasets can identify confounding variables (e.g., organic carbon content). Advanced statistical tools, such as principal component analysis (PCA), may reveal latent factors influencing metabolite profiles .

Q. What advanced spectroscopic techniques are suitable for characterizing novel this compound derivatives?

X-ray crystallography provides definitive structural elucidation of crystalline derivatives, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves stereochemistry in solution. For non-crystalline compounds, high-resolution MS (HRMS) coupled with infrared spectroscopy (IR) can confirm functional groups. Always compare experimental data with computational simulations (e.g., density functional theory) to validate assignments .

Q. How can multi-omics approaches be integrated to study this compound's mode of action at the molecular level?

Combine transcriptomics (RNA-seq) to identify gene expression changes, proteomics (LC-MS/MS) to assess protein modulation, and metabolomics (NMR or GC-MS) to map metabolic shifts in exposed organisms. Use bioinformatics tools like KEGG pathway analysis to integrate datasets and identify key nodes in toxicity pathways. For fungal targets, CRISPR-Cas9 gene editing can validate candidate genes implicated in resistance mechanisms .

Methodological Considerations